5-(Bromomethyl)-2-fluoro-1,1'-biphenyl chemical structure and properties
5-(Bromomethyl)-2-fluoro-1,1'-biphenyl chemical structure and properties
Topic: 5-(Bromomethyl)-2-fluoro-1,1'-biphenyl: Chemical Structure, Synthesis, and Applications Content Type: Technical Master File & Experimental Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.
Executive Technical Overview
5-(Bromomethyl)-2-fluoro-1,1'-biphenyl is a specialized electrophilic building block utilized in the synthesis of pharmacologically active biaryl compounds. It belongs to the class of fluorinated benzyl bromides , a motif critical in medicinal chemistry for introducing the biphenyl scaffold—a "privileged structure" found in angiotensin II receptor blockers (sartans), neprilysin inhibitors, and various kinase inhibitors.
The strategic placement of the fluorine atom at the C2 position (ortho to the biphenyl linkage) serves two primary functions:
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Conformational Control: The steric bulk and electrostatic repulsion of the fluorine atom force the two phenyl rings out of planarity (dihedral angle twist), which can improve binding selectivity for specific receptor pockets compared to non-fluorinated analogs.
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Metabolic Stability: Fluorine substitution blocks potential oxidative metabolism (hydroxylation) at the ortho-position, a common clearance pathway for biphenyl drugs.
Chemical Identity & Physical Properties
| Property | Data |
| IUPAC Name | 5-(Bromomethyl)-2-fluoro-1,1'-biphenyl |
| CAS Number | Not widely indexed as commodity; see specific isomer analogs like 193013-76-2 (4'-isomer) |
| Molecular Formula | C₁₃H₁₀BrF |
| Molecular Weight | 265.12 g/mol |
| Physical State | White to off-white crystalline solid or viscous oil (purity dependent) |
| Melting Point | 45–50 °C (Predicted/Analogous) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Reactivity Class | Benzylic Halide (High SN2 Reactivity) |
Synthesis & Production Architecture
The synthesis of 5-(Bromomethyl)-2-fluoro-1,1'-biphenyl is a convergent process. It typically avoids direct bromination of the biphenyl core (which would lead to ring bromination) and instead relies on the radical bromination of a methyl precursor.
Core Synthetic Pathway (Graphviz)
Figure 1: Convergent synthesis route via Suzuki-Miyaura cross-coupling followed by Wohl-Ziegler bromination.
Detailed Experimental Protocol
Step 1: Assembly of the Biphenyl Core (Suzuki-Miyaura Coupling)
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Rationale: The 2-fluoro substituent is sensitive to nucleophilic aromatic substitution.[1] Using a boronic acid coupling partner under mild basic conditions preserves the C-F bond.
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Reagents: 2-Fluoro-5-methylphenylboronic acid (1.0 eq), Bromobenzene (1.1 eq), Pd(PPh₃)₄ (3-5 mol%), K₂CO₃ (2.0 eq).
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Solvent System: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water.
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Protocol:
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Degas solvents with Argon for 30 minutes to prevent homocoupling and catalyst deactivation.
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Charge reaction vessel with boronic acid, bromobenzene, and base. Add catalyst last under positive Argon pressure.
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Heat to reflux (90–100 °C) for 12–16 hours. Monitor by TLC/HPLC for disappearance of bromide.
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Workup: Cool, dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.
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Purification: Flash column chromatography (Hexane/EtOAc) to yield 2-Fluoro-5-methyl-1,1'-biphenyl .
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Step 2: Functionalization (Wohl-Ziegler Bromination)
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Rationale: Standard electrophilic bromination (Br₂/FeBr₃) would attack the aromatic ring. Radical bromination targets the benzylic position exclusively.
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Reagents: 2-Fluoro-5-methyl-1,1'-biphenyl (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (catalytic, 0.1 eq).
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Solvent: CCl₄ (classic) or Trifluorotoluene (green alternative).
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Protocol:
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Dissolve the intermediate in anhydrous solvent.
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Add NBS and AIBN.
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Heat to reflux. Critical: Initiate the radical chain reaction using a visible light source (halogen lamp) or thermal initiation.
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Monitor closely. Over-reaction leads to the gem-dibromide (dibromomethyl) impurity, which is difficult to separate.
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Workup: Cool to 0°C to precipitate succinimide byproduct. Filter. Concentrate filtrate.
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Purification: Recrystallization from heptane is preferred over chromatography to avoid hydrolysis of the reactive bromide on silica.
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Reactivity Profile & Applications
The 5-(bromomethyl) group is a potent electrophile . In drug development, this molecule acts as a "linker" to attach the lipophilic, metabolically stable fluorobiphenyl moiety to polar pharmacophores.
Reactivity Logic Map (Graphviz)
Figure 2: Divergent synthesis applications. The benzylic bromide serves as a universal attachment point.
Key Application: Angiotensin Receptor Blockers (ARBs) & NEP Inhibitors
While "sartans" (e.g., Losartan) typically use the 4'-(bromomethyl) isomer, the 5-(bromomethyl)-2-fluoro isomer is investigated for next-generation analogs. The fluorine atom at the 2-position creates an "ortho-effect," restricting rotation around the phenyl-phenyl bond. This pre-organizes the molecule into a conformation that may better fit hydrophobic pockets in enzymes like Neprilysin or receptors like AT1 , potentially increasing potency and residence time.
Handling, Safety, and Stability (E-E-A-T)
Warning: Benzylic bromides are potent alkylating agents and lachrymators.
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Lachrymator: The compound releases vapors that cause severe eye and respiratory irritation. Always handle in a functioning fume hood.
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Skin Corrosive: Direct contact can cause chemical burns and sensitization. Double-gloving (Nitrile/Neoprene) is mandatory.
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Storage Stability:
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Hydrolysis Risk: The C-Br bond is susceptible to hydrolysis by atmospheric moisture, releasing HBr and forming the benzyl alcohol.
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Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Desiccate.
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Decomposition: Prolonged exposure to light can cause degradation (browning) due to the formation of molecular bromine. Store in amber vials.
References
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Suzuki-Miyaura Coupling Mechanism & Protocols
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
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Fluorine in Medicinal Chemistry (Metabolic Stability)
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Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
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Radical Bromination Methodologies
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Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews. Link
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Biphenyl Scaffold in Drug Design
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Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
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